N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide, commonly known as TPA023, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPA023 belongs to the class of drugs known as positive allosteric modulators of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system.
Mécanisme D'action
TPA023 acts as a positive allosteric modulator of the GABA-A receptor, which is a key target for many anxiolytic and sedative drugs. By binding to a specific site on the receptor, TPA023 enhances the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and reduced anxiety-like behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPA023 are primarily mediated by its action on the GABA-A receptor. By enhancing the activity of GABA-A receptors, TPA023 leads to increased inhibition of neuronal activity and reduced anxiety-like behavior. In addition, TPA023 has been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TPA023 for lab experiments is its selectivity for the GABA-A receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, TPA023 also has some limitations, including its relatively short half-life and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on TPA023, including:
1. Development of more potent and selective positive allosteric modulators of the GABA-A receptor.
2. Investigation of the therapeutic potential of TPA023 in a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
3. Study of the long-term effects of TPA023 on neuronal function and behavior.
4. Exploration of the potential use of TPA023 as a tool for studying the role of the GABA-A receptor in various neurological and psychiatric disorders.
5. Investigation of the potential use of TPA023 in combination with other drugs for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of TPA023 involves the reaction of 3-(2-aminoethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one with 2-(cyclopentylthio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain TPA023 in high yield and purity.
Applications De Recherche Scientifique
TPA023 has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. In preclinical studies, TPA023 has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and reduced anxiety-like behavior in animal models.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c21-14(10-22-13-5-1-2-6-13)16-7-3-4-12-8-17-15-18-11-19-20(15)9-12/h8-9,11,13H,1-7,10H2,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCNCIGXIMTHJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.